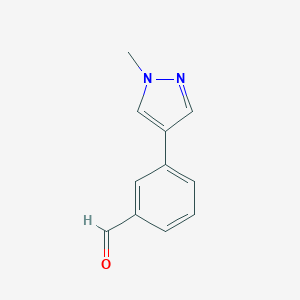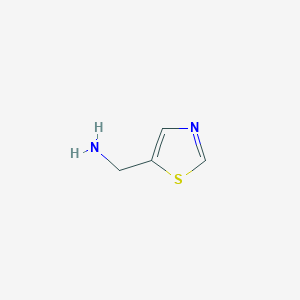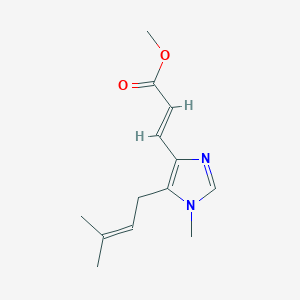
Fungerin
説明
"Fungerin" appears to be a hypothetical compound; therefore, the following information is synthesized from general knowledge about organic compounds, their synthesis, structure, and properties. Understanding these aspects is crucial for developing compounds with specific biological or physicochemical characteristics.
Synthesis Analysis
The synthesis of organic compounds like "Fungerin" often involves complex reaction pathways. Strategies for synthesis may include controlling chemical coupling reactions on surfaces for new organic materials creation, highlighting the importance of precise conditions to steer the formation of reaction products (Clair & de Oteyza, 2019).
Molecular Structure Analysis
The molecular structure of compounds is closely related to their physical and chemical properties. Techniques like atomic pair distribution function (PDF) analysis have been employed to study short- and intermediate-range order in molecular materials, providing insights into molecular arrangement and structural details (Terban & Billinge, 2021).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves examining how it interacts with other substances and its stability, reactivity, and transformation. Metal-organic frameworks (MOFs), for example, have been studied for their catalytic and photocatalytic properties, which are influenced by their unique structural features (Dhakshinamoorthy, Li, & García, 2018).
Physical Properties Analysis
The physical properties of compounds, including solubility, melting point, and boiling point, can be analyzed through various thermal analysis techniques. These methods have been crucial in investigating the physical and chemical properties of nanomaterials, offering insights into their structure and functionality (Seifi et al., 2020).
Chemical Properties Analysis
Chemical properties analysis often involves studying the interactions of compounds with different chemicals and their behavior in various environments. Ionic liquids (ILs), for example, have been extensively studied for their structure-property relationships, providing valuable insights into how molecular features affect macroscopic properties (Silva et al., 2020).
科学的研究の応用
Antifungal Properties : Fungerin was first identified as an antifungal alkaloid by Kato et al. (1996) who isolated it from Fusarium sp. The structure of fungerin was elucidated primarily through NMR spectroscopy, including studies using the pulsed field gradient (PFG)-HMBC technique (Kato, Koshino, Uzawa, & Anzai, 1996).
Cell Cycle Arrest and Apoptosis Induction : Koizumi et al. (2004) discovered that fungerin arrests the cell cycle of Jurkat cells at the G2/M phase and induces apoptosis. It was observed that fungerin leads to hyperphosphorylation of Cdc25C and dephosphorylation of Cdc2, suggesting its role in arresting the cell cycle at the M phase. Additionally, fungerin inhibited the polymerization of microtubule proteins in vitro (Koizumi, Arai, Tomoda, & Ōmura, 2004).
Chemical Synthesis : Przybyla and Nubbemeyer (2016) developed a protocol for the chemoselective synthesis of fungerin. This process involved generating the required N-methyl α-aminoketone from sarcosine, propiolic acid, and prenyl bromide. The synthesis provides a means to create fungerin and its analogues for further study (Przybyla & Nubbemeyer, 2016).
Antibacterial and Cytotoxic Activities : Wen et al. (2015) isolated fusagerins A–F, which are alkaloids including fungerin and its analogues, from Fusarium sp. These compounds, especially fungerin, showed antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae, as well as weak cytotoxicity against T24 cells (Wen, Li, Liu, Ye, Yao, & Che, 2015).
Insecticidal Properties : Uchida et al. (2005) discovered new insecticidal antibiotics, hydroxyfungerins A and B, alongside the known compound fungerin. These were isolated from the culture broth of a fungal strain Metarhizium sp. FKI-1079. Hydroxyfungerins A and B demonstrated growth inhibitory activity against brine shrimps, Artemia salina (Uchida, Imasato, Yamaguchi, Masuma, Shiomi, Tomoda, & Ōmura, 2005).
特性
IUPAC Name |
methyl (E)-3-[1-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)5-7-12-11(14-9-15(12)3)6-8-13(16)17-4/h5-6,8-9H,7H2,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJZWVUHEIKSRC-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(N=CN1C)C=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(N=CN1C)/C=C/C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fungerin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is fungerin and where is it found?
A1: Fungerin is an antifungal alkaloid originally isolated as a fungal metabolite of Fusarium sp. [, ]. It has also been found in other fungi like Fusarium tricinctum, an endophytic fungus found in the plant Peucedanum praeruptorum Dunn [].
Q2: What is known about the mechanism of action of fungerin?
A2: Research suggests that fungerin inhibits the polymerization of microtubule proteins in vitro []. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, followed by apoptosis (programmed cell death) in Jurkat cells [].
Q3: How does fungerin affect the cell cycle at a molecular level?
A3: Studies show that fungerin induces hyperphosphorylation of Cdc25C and dephosphorylation of Cdc2 []. These events are indicative of cell cycle arrest at the M phase, further supporting the hypothesis that fungerin primarily acts by disrupting microtubule polymerization [].
Q4: Has the structure of fungerin been fully characterized?
A4: Yes, the structure of fungerin has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including 15N-NMR studies utilizing the pulsed field gradient (PFG)-HMBC technique at natural abundance [].
Q5: Have there been any successful attempts to synthesize fungerin?
A5: Yes, several research groups have reported the total synthesis of fungerin [, ]. One approach involves a chemoselective synthesis strategy, starting from sarcosine, propiolic acid, and prenyl bromide to generate the required N-methyl α-aminoketone. Subsequent Marckwald thioimidazole cyclization and sulfur removal yield fungerin and its analogues [].
Q6: Are there any known derivatives of fungerin?
A6: Yes, researchers have identified new insecticidal antibiotics, hydroxyfungerins A and B, produced by Metarhizium sp. FKI-1079 []. Additionally, fusagerins A-F, new alkaloids structurally related to fungerin, have been isolated from Fusarium sp. [, ].
Q7: Are there any studies exploring the structure-activity relationship (SAR) of fungerin?
A7: While detailed SAR studies are limited, the synthesis of fungerin analogues with defined substitution patterns suggests that modifications to the core structure could be used to explore the impact on activity, potency, and selectivity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

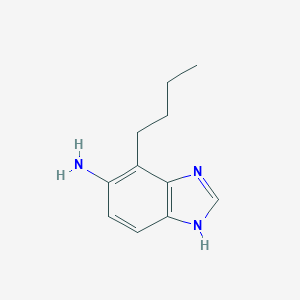
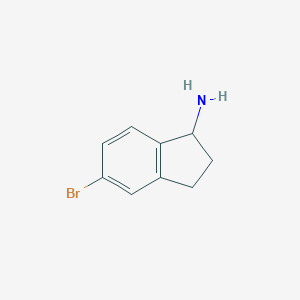

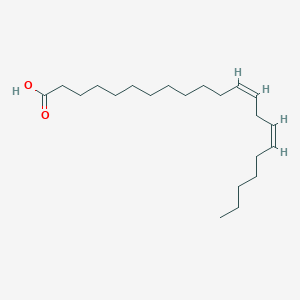

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
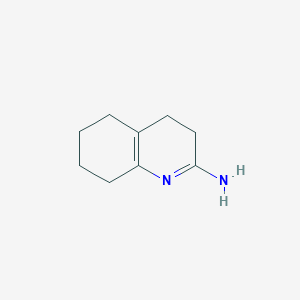
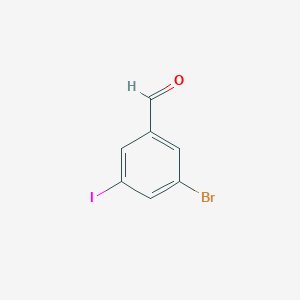
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)
